
2-(Furan-2-yl)-5-(4-(2-methylbenzoyl)piperazin-1-yl)oxazole-4-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Furan-2-yl)-5-(4-(2-methylbenzoyl)piperazin-1-yl)oxazole-4-carbonitrile, also known as MBX-2982, is a small molecule drug that has been developed for the treatment of type 2 diabetes. It is a selective GPR119 agonist that stimulates the release of insulin from pancreatic beta cells and also regulates glucose homeostasis.
Aplicaciones Científicas De Investigación
Chemistry and Synthesis
2-(Furan-2-yl)-5-(4-(2-methylbenzoyl)piperazin-1-yl)oxazole-4-carbonitrile, due to its complex structure, finds relevance in the synthesis and study of various heterocyclic compounds. This compound's structural motifs, including the furan ring and oxazole moiety, are significant in medicinal chemistry. For instance, modifications of such heterocycles have been explored for their potential in developing central nervous system (CNS) acting drugs. The presence of heteroatoms like nitrogen, oxygen, and sulfur in these structures suggests they could penetrate the CNS, offering therapeutic benefits for neurological disorders (Saganuwan, 2020). Additionally, arylmethylidenefuranones, closely related to the furan component of the compound, have shown a wide range of reactions leading to various biologically active heterocyclic compounds, indicating the potential utility of furan derivatives in synthetic organic chemistry (Kamneva, Anis’kova, & Egorova, 2018).
Biological Activity
The benzimidazole and imidazole derivatives, closely related to the structural components of the compound , are known for their binding affinity to the minor groove of double-stranded DNA. Such interactions are pivotal in developing fluorescent DNA stains and have potential implications in drug design, especially for targeting specific DNA sequences or structures (Issar & Kakkar, 2013). Furthermore, nitrogen-doped porous polymers, akin to structures derivable from the compound, have shown significant promise in CO2 capture and conversion, highlighting the compound's relevance in environmental chemistry and sustainable technology applications (Mukhtar et al., 2020).
Drug Metabolism and Pharmacology
Compounds containing piperazine, a structural feature of 2-(Furan-2-yl)-5-(4-(2-methylbenzoyl)piperazin-1-yl)oxazole-4-carbonitrile, are metabolized to 1-aryl-piperazines, which show varied biological activities. This metabolic pathway is essential for understanding the pharmacokinetic and pharmacodynamic profiles of drugs containing piperazine and designing new pharmacophores (Caccia, 2007).
Environmental Chemistry
The study of furan derivatives' conversion processes and applications in creating new polymers, functional materials, and sustainable fuels highlights the environmental significance of such compounds. This research avenue demonstrates how furan derivatives can provide sustainable alternatives to non-renewable hydrocarbon sources, potentially revolutionizing material science and energy sectors (Chernyshev, Kravchenko, & Ananikov, 2017).
Propiedades
IUPAC Name |
2-(furan-2-yl)-5-[4-(2-methylbenzoyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O3/c1-14-5-2-3-6-15(14)19(25)23-8-10-24(11-9-23)20-16(13-21)22-18(27-20)17-7-4-12-26-17/h2-7,12H,8-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEVKYUULWTUVCE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)N2CCN(CC2)C3=C(N=C(O3)C4=CC=CO4)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

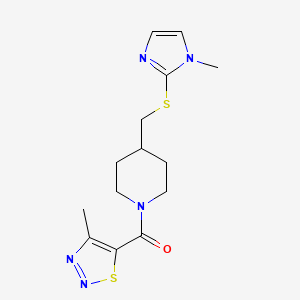
![[1-(4-bromophenyl)-1H-pyrazol-3-yl]methanamine](/img/structure/B2702415.png)
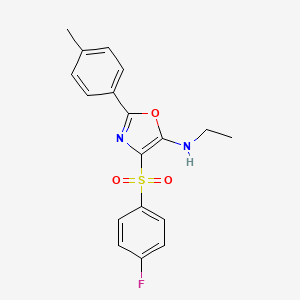
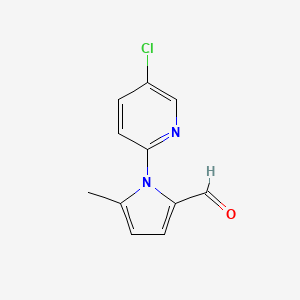
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-((6-(furan-3-yl)pyridin-3-yl)methyl)acrylamide](/img/structure/B2702420.png)
![N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-4-fluorobenzenesulfonamide](/img/structure/B2702421.png)
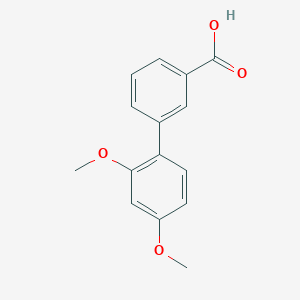
![N-(2-chloro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2-(4-fluorophenyl)acetamide](/img/structure/B2702423.png)

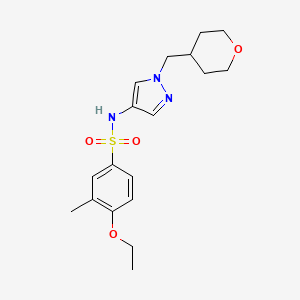
![2-(1H-pyrrol-1-yl)-1-((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)ethanone](/img/structure/B2702429.png)

![1-{[2-(4-Methylpiperidino)-1,3-thiazol-5-yl]methyl}-4-phenylpiperazine](/img/structure/B2702431.png)
![1-{3-[(Pyridazin-3-yl)amino]azetidin-1-yl}-2-[3-(trifluoromethyl)phenyl]ethan-1-one](/img/structure/B2702433.png)